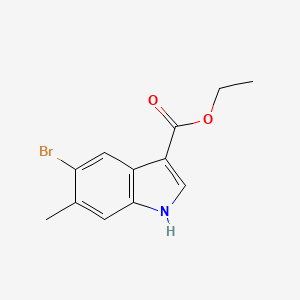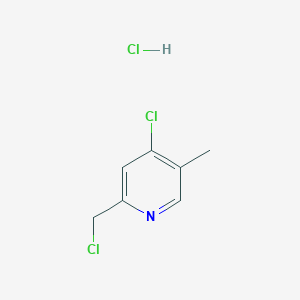![molecular formula C17H18N2O3 B11714156 2-(4-ethylphenoxy)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11714156.png)
2-(4-ethylphenoxy)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-ethylphenoxy)-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide is an organic compound that belongs to the class of hydrazides. Hydrazides are known for their diverse applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of an ethylphenoxy group, a hydroxyphenyl group, and an acetohydrazide moiety, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenoxy)-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide typically involves the following steps:
Formation of 2-(4-ethylphenoxy)acetohydrazide: This intermediate can be synthesized by reacting 4-ethylphenol with chloroacetic acid to form 2-(4-ethylphenoxy)acetic acid. This acid is then converted to its corresponding hydrazide by reacting with hydrazine hydrate.
Condensation Reaction: The final compound is obtained by condensing 2-(4-ethylphenoxy)acetohydrazide with 4-hydroxybenzaldehyde under reflux conditions in the presence of an acid catalyst. The reaction is typically carried out in ethanol or methanol as the solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale production of 2-(4-ethylphenoxy)acetic acid and its subsequent conversion to 2-(4-ethylphenoxy)acetohydrazide.
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and catalyst concentration to maximize yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-ethylphenoxy)-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The ethylphenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-ethylphenoxy)-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its hydrazide moiety, which is known to exhibit various pharmacological activities.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of 2-(4-ethylphenoxy)-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with biological targets such as enzymes and receptors. The hydrazide moiety can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-ethylphenoxy)acetohydrazide: Lacks the hydroxyphenyl group but shares the ethylphenoxy and hydrazide moieties.
N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide: Lacks the ethylphenoxy group but contains the hydroxyphenyl and hydrazide moieties.
4-ethylphenoxyacetic acid hydrazide: Similar structure but without the hydroxyphenyl group.
Uniqueness
2-(4-ethylphenoxy)-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide is unique due to the presence of both the ethylphenoxy and hydroxyphenyl groups, which contribute to its diverse chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C17H18N2O3 |
|---|---|
Poids moléculaire |
298.34 g/mol |
Nom IUPAC |
2-(4-ethylphenoxy)-N-[(Z)-(4-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H18N2O3/c1-2-13-5-9-16(10-6-13)22-12-17(21)19-18-11-14-3-7-15(20)8-4-14/h3-11,20H,2,12H2,1H3,(H,19,21)/b18-11- |
Clé InChI |
MCMXDAUUTAGVIO-WQRHYEAKSA-N |
SMILES isomérique |
CCC1=CC=C(C=C1)OCC(=O)N/N=C\C2=CC=C(C=C2)O |
SMILES canonique |
CCC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



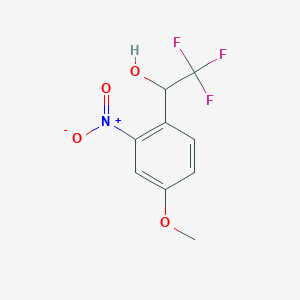
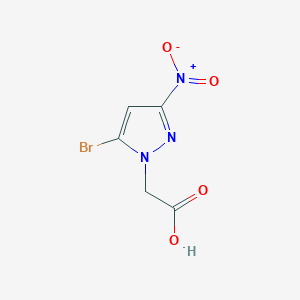

![1-[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]piperazine](/img/structure/B11714111.png)
![1-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B11714114.png)
![(2R,3S)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid](/img/structure/B11714117.png)
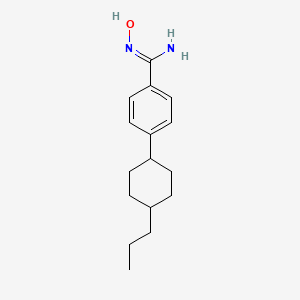
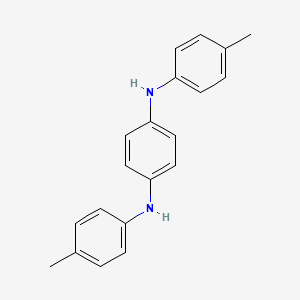
![{[(1E)-2-(isoquinolin-1-yl)cyclohexylidene]amino}urea](/img/structure/B11714126.png)
![2-methyl-N'-[(E)-[4-(propan-2-yl)phenyl]methylidene]benzohydrazide](/img/structure/B11714136.png)
